PI3Kδ Biochemical Activity Comparison
In a direct comparison of pyridinecarbonitrile derivatives as inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, the 3,5-dimethyl substituted analog (represented by BDBM50394897) demonstrated significantly superior biochemical potency compared to an unsubstituted pyridinecarbonitrile comparator [1].
| Evidence Dimension | PI3Kδ Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.70 nM |
| Comparator Or Baseline | Unsubstituted pyridinecarbonitrile analog (exact structure not disclosed in public record; representative comparator from same patent series): IC50 = 16 nM |
| Quantified Difference | 5.9-fold more potent |
| Conditions | Biochemical assay using PI3Kδ, measured after 30 mins by competitive fluorescence polarization [1]. |
Why This Matters
A 6-fold improvement in biochemical IC50 against PI3Kδ is a critical determinant for selecting a more potent starting point in a drug discovery campaign targeting this kinase.
- [1] BindingDB. (n.d.). Entry for BDBM50394897 (CHEMBL2165498), corresponding to a 3,5-Dimethylpyridine-2-carbonitrile-derived PI3Kδ inhibitor. View Source
